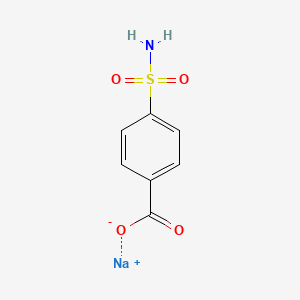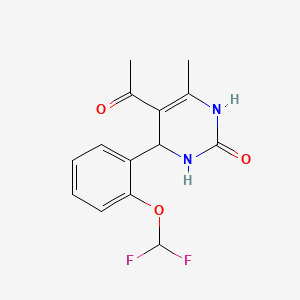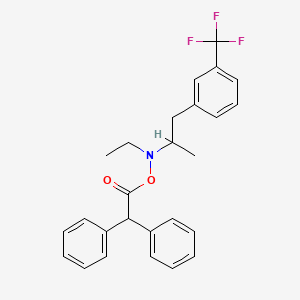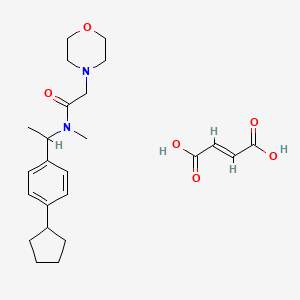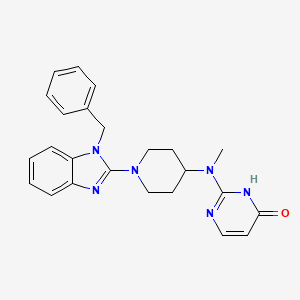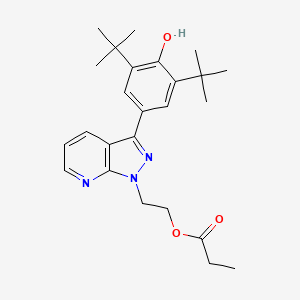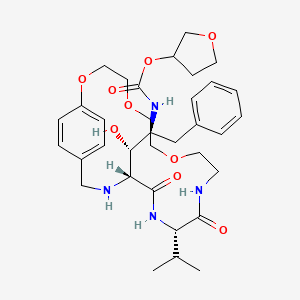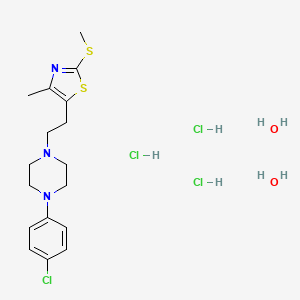
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group and a thiazolyl ethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the attachment of the thiazolyl ethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and polymers, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the thiazolyl ethyl group.
4-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine: Another analog that retains the thiazolyl ethyl group but lacks the chlorophenyl group.
Uniqueness
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
89663-38-7 |
|---|---|
Fórmula molecular |
C17H29Cl4N3O2S2 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methyl-2-methylsulfanyl-1,3-thiazole;dihydrate;trihydrochloride |
InChI |
InChI=1S/C17H22ClN3S2.3ClH.2H2O/c1-13-16(23-17(19-13)22-2)7-8-20-9-11-21(12-10-20)15-5-3-14(18)4-6-15;;;;;/h3-6H,7-12H2,1-2H3;3*1H;2*1H2 |
Clave InChI |
UIGGSGTZXJCESN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)SC)CCN2CCN(CC2)C3=CC=C(C=C3)Cl.O.O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


